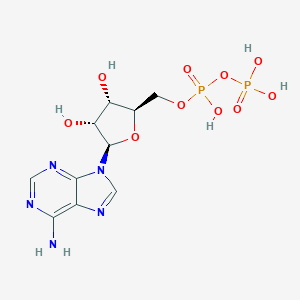
2-Methoxy-6-nitrophenol
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-6-nitrophenol involves various methods and starting materials. For instance, a dinuclear complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol ligands was synthesized using a traditional method and characterized by spectroscopic techniques and X-ray diffraction . Another study reported the synthesis of 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol
科学的研究の応用
Atmospheric Chemistry : 2-Methoxy-6-nitrophenol is formed as an oxidation product of guaiacol (2-methoxyphenol) in the atmosphere. This compound is generated from the pyrolysis of wood lignin and its reaction with hydroxyl radicals. This process contributes to secondary organic aerosol formation, a significant aspect of air pollution and atmospheric chemistry (Lauraguais et al., 2014).
Organic Synthesis : Various methods have been developed for synthesizing 2-Methoxy-6-nitrophenol-related compounds. For instance, 6-Methoxy-2-benzoxazolinone, a derivative, has been synthesized through improved procedures, highlighting the compound's relevance in organic synthesis (Richey et al., 1975).
Environmental Science : Studies have shown that nitrophenols, including 2-Methoxy-6-nitrophenol, are important environmental pollutants. Their toxicity and degradation in anaerobic systems have been explored, demonstrating their impact on ecosystems and the importance of understanding their environmental behavior (Uberoi & Bhattacharya, 1997).
Analytical Chemistry : 2-Methoxy-6-nitrophenol has been used in the development of novel fluorescent colorimetric Schiff base chemosensors for the selective and sensitive detection of Al3+ ions. This application is crucial in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).
Optical Properties : The linear and nonlinear optical properties of 2-Methoxy-6-nitrophenol have been investigated, revealing its potential in photonics and materials science. Such studies are critical for developing new materials with specific optical characteristics (Nagasawa et al., 1993).
Safety and Hazards
2-Methoxy-6-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
作用機序
- The compound’s role is to scavenge these harmful radicals, preventing oxidative damage to cellular components such as lipids, proteins, and DNA .
- The presence of the 4-OH and 5-NO2 groups significantly influences the energy and kinetics of these reactions .
Target of Action
Mode of Action
Biochemical Pathways
特性
IUPAC Name |
2-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXFJKBQZVRPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449158 | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitrophenol | |
CAS RN |
15969-08-1 | |
| Record name | 6-Nitroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Methoxy-6-nitrophenol?
A1: 2-Methoxy-6-nitrophenol (molecular formula C₇H₇NO₄, molecular weight 169.14 g/mol) has been structurally characterized using various spectroscopic techniques. While the provided abstracts do not detail specific spectroscopic data, research on a related compound, 4-allyl-2-methoxy-6-nitrophenol, confirms its crystal structure. This molecule crystallizes in the centrosymmetric space group P with three independent molecules in the asymmetric unit []. This information suggests that similar analytical techniques could be employed to elucidate the structure of 2-Methoxy-6-nitrophenol.
Q2: How does the nitro group in 2-Methoxy-6-nitrophenol impact its function as a chemosensor compared to its analog without the nitro group?
A2: Research indicates that the presence of the nitro group in 2-Methoxy-6-nitrophenol significantly enhances its sensitivity and response time as a colorimetric chemosensor for amines compared to its analog lacking the nitro group []. This difference highlights the impact of structural modifications on the compound's activity and potential applications in sensing technologies.
Q3: Can 2-Methoxy-6-nitrophenol be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, 2-Methoxy-6-nitrophenol serves as a key starting material in the synthesis of Schiff base ligands [, ]. These ligands, when complexed with metal ions like NiII, CuII, ZnII, and CdII, exhibit moderate to significant antibacterial activity []. This application showcases the versatility of 2-Methoxy-6-nitrophenol in developing novel compounds with potential medicinal applications.
Q4: Are there any studies on the environmental impact and degradation of 2-Methoxy-6-nitrophenol?
A4: The provided abstracts do not offer specific details regarding the environmental impact or degradation pathways of 2-Methoxy-6-nitrophenol. Given its potential use in various applications, further research is crucial to understand its fate in the environment and develop strategies for its safe disposal and mitigation of any potential negative ecological effects.
Q5: What are the potential applications of thallium (III) nitrate in organic synthesis involving 2-Methoxy-6-nitrophenol?
A5: Thallium (III) nitrate demonstrates intriguing reactivity with 4-allylphenols, a class of compounds closely related to 2-Methoxy-6-nitrophenol. Depending on the substituents on the aromatic ring, thallium (III) nitrate can either promote methoxylation or attack the allyl group, leading to the formation of diverse phenolic products []. This finding suggests potential applications of thallium (III) nitrate in modifying the structure of 2-Methoxy-6-nitrophenol and creating novel derivatives with potentially altered properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)


![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)





